![molecular formula C14H31NO6P2S2 B14375926 Tetraethyl {[(diethylcarbamothioyl)sulfanyl]methylene}bis(phosphonate) CAS No. 89987-02-0](/img/structure/B14375926.png)
Tetraethyl {[(diethylcarbamothioyl)sulfanyl]methylene}bis(phosphonate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetraethyl {[(diethylcarbamothioyl)sulfanyl]methylene}bis(phosphonate) is a complex organophosphorus compound It is characterized by the presence of phosphonate groups, which are known for their high affinity for calcium ions and their role in various biochemical and industrial applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tetraethyl {[(diethylcarbamothioyl)sulfanyl]methylene}bis(phosphonate) typically involves the reaction of diethylcarbamothioyl chloride with tetraethyl methylenediphosphonate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield while minimizing the risk of contamination. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), further ensures the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Tetraethyl {[(diethylcarbamothioyl)sulfanyl]methylene}bis(phosphonate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or phosphine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylcarbamothioyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or phosphines.
Applications De Recherche Scientifique
Tetraethyl {[(diethylcarbamothioyl)sulfanyl]methylene}bis(phosphonate) has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in pathways involving phosphonate metabolism.
Medicine: Research is ongoing into its potential use as a drug candidate for treating diseases related to calcium metabolism, such as osteoporosis.
Industry: The compound is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Tetraethyl {[(diethylcarbamothioyl)sulfanyl]methylene}bis(phosphonate) involves its interaction with molecular targets such as enzymes and receptors. The phosphonate groups in the compound can mimic phosphate groups, allowing it to bind to enzymes that normally interact with phosphate-containing substrates. This binding can inhibit the enzyme’s activity, leading to various biochemical effects. The compound may also interact with calcium ions, affecting calcium-dependent pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetraethyl methylenediphosphonate: Similar in structure but lacks the diethylcarbamothioyl group.
Bis(diethoxyphosphinyl)methane: Another related compound with similar phosphonate groups.
Uniqueness
Tetraethyl {[(diethylcarbamothioyl)sulfanyl]methylene}bis(phosphonate) is unique due to the presence of the diethylcarbamothioyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s ability to interact with specific molecular targets, making it a valuable tool in research and industrial applications.
Propriétés
Numéro CAS |
89987-02-0 |
|---|---|
Formule moléculaire |
C14H31NO6P2S2 |
Poids moléculaire |
435.5 g/mol |
Nom IUPAC |
bis(diethoxyphosphoryl)methyl N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C14H31NO6P2S2/c1-7-15(8-2)13(24)25-14(22(16,18-9-3)19-10-4)23(17,20-11-5)21-12-6/h14H,7-12H2,1-6H3 |
Clé InChI |
IRQUEBSIKUFMFG-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=S)SC(P(=O)(OCC)OCC)P(=O)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


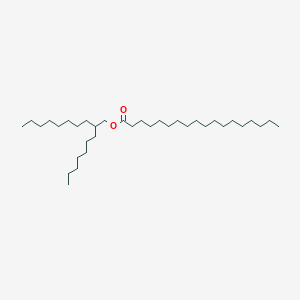

![N-[(4-Methylphenyl)sulfanyl]-4-(trifluoromethoxy)aniline](/img/structure/B14375857.png)
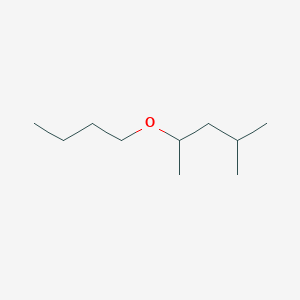
![N-Methyl-N-[4-(triphenylsilyl)buta-1,3-diyn-1-yl]aniline](/img/structure/B14375873.png)
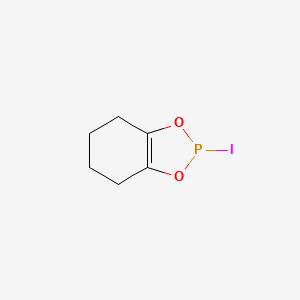
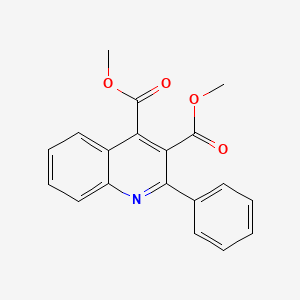
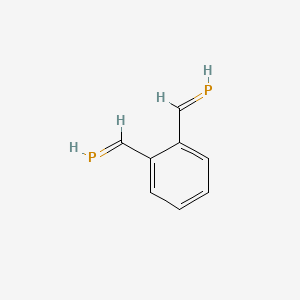
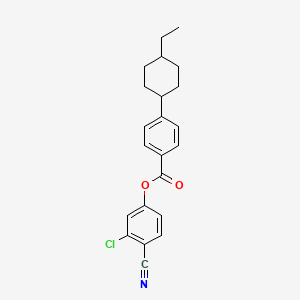
![N-{4-[2-(2,6-Dioxo-4-phenylpiperidin-1-yl)ethoxy]phenyl}acetamide](/img/structure/B14375914.png)
![3-[(Dimethylsulfamoyl)amino]benzoic acid](/img/structure/B14375917.png)
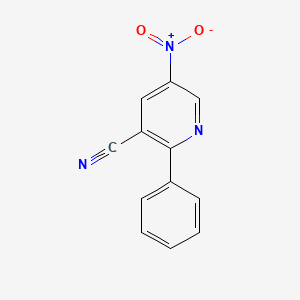
![2(1H)-Pyridinone, 1-[[4-(4-chlorophenyl)-6-phenyl-2-pyridinyl]carbonyl]-](/img/structure/B14375923.png)
![3-[1-(Thiophen-2-yl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl)ethyl]pentane-2,4-dione](/img/structure/B14375933.png)
